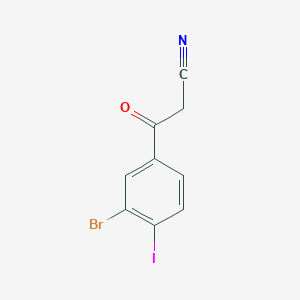
3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of bromine and iodine atoms attached to a phenyl ring, along with a nitrile and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile typically involves the bromination and iodination of aniline derivatives. One common method involves the reaction of 3-bromoaniline with iodine monochloride in the presence of calcium carbonate and dichloromethane at room temperature . The resulting 3-bromo-4-iodoaniline can then be further reacted with appropriate reagents to introduce the nitrile and ketone functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, or the nitrile group can be reduced to an amine under appropriate conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield 3-(3-Bromo-4-iodophenyl)-3-hydroxypropanenitrile, while substitution of the halogens can yield various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms and functional groups allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-iodoaniline: A precursor in the synthesis of 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile.
3-Bromo-4-iodophenyl)methanol: A related compound with a hydroxyl group instead of a ketone.
1-(3-Bromo-4-iodophenyl)ethanone: Another related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the combination of bromine, iodine, nitrile, and ketone functional groups in a single molecule
Eigenschaften
Molekularformel |
C9H5BrINO |
|---|---|
Molekulargewicht |
349.95 g/mol |
IUPAC-Name |
3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrINO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5H,3H2 |
InChI-Schlüssel |
MTCCTDOOVOZALE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)CC#N)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


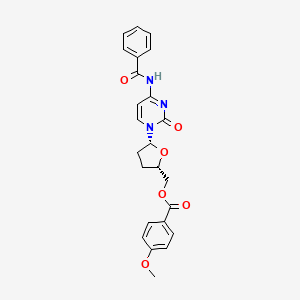
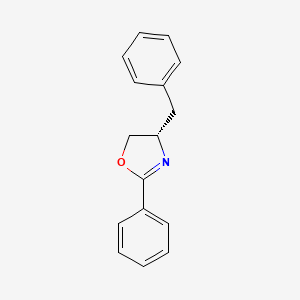
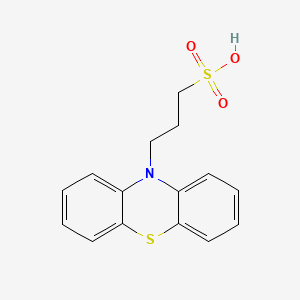
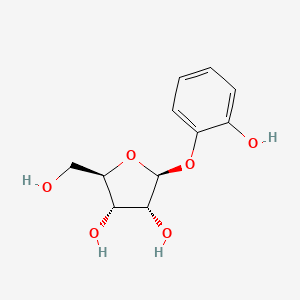
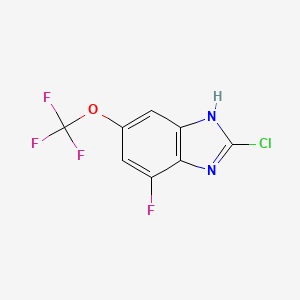
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
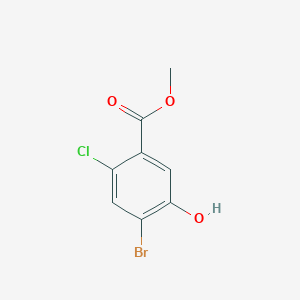

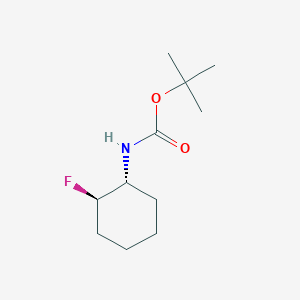

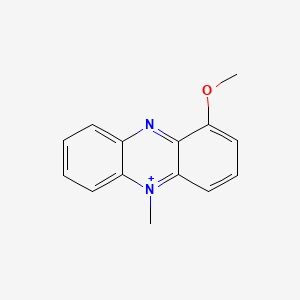
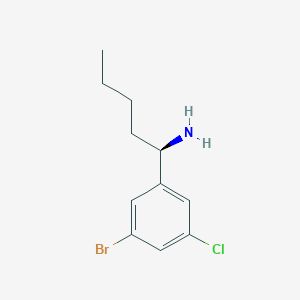
![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)

